Cas no 88-95-9 (o-Phthaloyl dichloride)

o-Phthaloyl dichloride structure
o-Phthaloyl dichloride structure
商品名:o-Phthaloyl dichloride
CAS番号:88-95-9
MF:C8H4Cl2O2
メガワット:203.02216053009
MDL:MFCD00000666
CID:34489
PubChem ID:6955

o-Phthaloyl dichloride 化学的及び物理的性質

名前と識別子

    • o-Phthaloyl dichloride
    • 1,2-Benzenedicarbonyl dichloride
    • Phthaloyl chloride
    • ortho-Phthaloyl chloride
    • O-Pathaloyl Dichloride
    • Benzene-1,2-dicarbonyl chloride~Phthaloyl dichloride
    • benzene-1,2-dicarbonyl chloride
    • Phthaloyl Dichloride
    • o-Phthaloyl chloride
    • Phthalyl chloride
    • F1905-7003
    • Phthalic acid dichloride
    • AM20041297
    • W-100385
    • AKOS009029113
    • SCHEMBL422
    • Phthalic chloride
    • CCRIS 8625
    • NSC-44611
    • Phthaloyl dichloride; (Phthaloyl chloride)
    • EN300-19274
    • O-PHTHALIC ACID DICHLORIDE
    • MFCD00000666
    • A843009
    • LS-171199
    • 8S64APH24W
    • 1,2-Phthaloyl dichloride
    • Phthaloyl chloride, technical, >=90%
    • P0405
    • Pthaloyl chloride
    • 1,2-Bis(chlorocarbonyl)benzene
    • Q27270948
    • Phthaloyl chloride, 90%
    • NSC 44611
    • EC 201-869-0
    • C8H4Cl2O2
    • UNII-8S64APH24W
    • Phthalyl dichloride
    • Phthaloyldichloride
    • 88-95-9
    • DTXSID8038691
    • NSC44611
    • EINECS 201-869-0
    • benzene-1,2-dicarbonyl dichloride
    • FT-0631423
    • STL453643
    • phthaloyldichlorid-
    • STR02496
    • TD1160
    • phthalic dichoride
    • PHTHALOYL CHLORIDE [MI]
    • Phthalic dichloride
    • Phthaloyl chloride (6CI, 8CI)
    • Phthaloyl chloride,98%
    • NS00002449
    • DB-057111
    • A15044
    • MDL: MFCD00000666
    • インチ: 1S/C8H4Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
    • InChIKey: FYXKZNLBZKRYSS-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(C(Cl)=O)=CC=CC=1)Cl
    • BRN: 608200

計算された属性

  • せいみつぶんしりょう: 201.95900
  • どういたいしつりょう: 201.959
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 34.1A^2

じっけんとくせい

  • 色と性状: 無色油性液体
  • 密度みつど: 1.409 g/mL at 25 °C(lit.)
  • ゆうかいてん: 6-12 °C (lit.)
  • ふってん: 269-271 °C(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.568(lit.)
    n20/D 1.568
  • ようかいど: Miscible with ether.
  • すいようせい: ぶんかい
  • PSA: 34.14000
  • LogP: 2.44460
  • マーカー: 7375
  • ようかいせい: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい,Soluble in ether\chloroform\benzene.
  • じょうきあつ: 30 mmHg ( 47 °C)
  • かんど: Moisture Sensitive

o-Phthaloyl dichloride セキュリティ情報

  • 記号: GHS05
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H314
  • 警告文: P280,P305+P351+P338,P310
  • 危険物輸送番号:UN 3265 8/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 34
  • セキュリティの説明: S26-S36/37/39-S45
  • 福カードFコード:21
  • 危険物標識: C
  • 危険レベル:8
  • リスク用語:R34
  • ちょぞうじょうけん:使用しない場合は容器を閉じたままにします。日陰、乾燥、風通しの良い場所に保管し、不適合物質と腐食性物質から遠ざける
  • TSCA:Yes
  • 包装等級:II
  • 包装グループ:II
  • セキュリティ用語:8

o-Phthaloyl dichloride 税関データ

  • 税関コード:2916320000
  • 税関データ:

    中国税関コード:

    2917399090

    概要:

    2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

    要約:

    2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

o-Phthaloyl dichloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
A6667212-2.5kg
Phthaloyl chloride
88-95-9 90%
2.5kg
RMB 1599.20 2023-04-14
Cooke Chemical
A6667312-100G
Phthaloyl chloride
88-95-9 98%
100g
RMB 319.20 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0405-25g
o-Phthaloyl dichloride
88-95-9 98.0%(T)
25g
¥230.0 2022-06-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P40409-500G
o-Phthaloyl dichloride
88-95-9
500g
¥657.21 2023-11-03
TRC
P390000-50g
o-Phthaloyl Dichloride
88-95-9
50g
$184.00 2023-05-17
Cooke Chemical
A6667312-25G
Phthaloyl chloride
88-95-9 98%
25g
RMB 119.20 2023-09-07
TRC
P390000-5g
o-Phthaloyl Dichloride
88-95-9
5g
$ 81.00 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011649-100g
o-Phthaloyl dichloride
88-95-9 95%
100g
¥258 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P61070-5g
Phthaloyl dichloride
88-95-9
5g
¥38.0 2021-09-08
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0405-500G
Phthaloyl Chloride
88-95-9 >98.0%(T)
500g
¥950.00 2024-04-15

o-Phthaloyl dichloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Phosphorus pentachloride ;  12 h, rt → 150 °C
リファレンス
Preparation of 1,4-dichloro-9,10-anthracenedione (1,4-dichloroanthraquinone)
Yang, Xinying, Zhongguo Yiyao Gongye Zazhi, 2007, 38(4),

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: 1,2-Dichloroethane ;  rt; 3.5 h, 60 °C
リファレンス
Synthesis of phthaloyl dichloride with triphosgene
Li, Xing; Chang, Honghong; Wei, Wenlong, Yingyong Huagong, 2010, 39(5), 716-719

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Fumaramide derivatives and their use as separating agents for alcohols
, Japan, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Phthalyl chloride
Kyrides, L. P., Journal of the American Chemical Society, 1937, 59, 206-8

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  4 - 5 h, 60 - 65 °C
リファレンス
Bis[3,5-bis(benzylidene)-4-oxo-1-piperidinyl]amides: A Novel Class of Potent Cytotoxins
Das, Swagatika; Das, Umashankar; Varela-Ramirez, Armando; Lema, Carolina; Aguilera, Renato J.; et al, ChemMedChem, 2011, 6(10), 1892-1899

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  8 h, reflux
リファレンス
Synthesis, crystal structure and biological activity of novel diester cyclophanes
Zhang, Pengfei; Yang, Bingqin; Fang, Xianwen; Cheng, Zhao; Yang, Meipan, Journal of the Brazilian Chemical Society, 2012, 23(10), 1771-1775

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: Toluene ;  5 h, 75 °C
リファレンス
Synthesis of ortho phthaloyl chloride using triphosgene by response surface methodology
Tang, Xuan; Cheng, Xitao; Huang, Fenglin, Advanced Materials Research (Durnten-Zurich, 2013, 634, 634-638

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Phosphorus pentachloride ;  12 h, 150 °C
リファレンス
Synthesis and characterization of novel macrolides N, O-containing heterocyclophane
Fang, Xian-wen; Zhou, Li-zhen; Yang, Mei-pan; Cheng, Zhao; Yang, Bing-qin, Huaxue Shiji, 2013, 35(3), 197-200

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  4 h, 80 °C
リファレンス
Aromatic Esters, Carbinols, and Derivatives Thereof with Perfluorohexyl Residues as Alternatives to Perfluoroalkanecarboxylic and -sulfonic Acids
Alpers, Torben; Muesmann, Thomas W. T.; Temme, Oliver; Christoffers, Jens, European Journal of Organic Chemistry, 2017, 2017(3), 609-617

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Chlorine
リファレンス
Preparation of 1,2-dicarboxylyl chlorides by the action of chlorine on thioanhydrides
Ott, Erwin; Langenohl, Alfred; Zerweck, Willi, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1937, 70, 2360-2

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Phosphorus pentachloride ;  12 h, 150 °C
リファレンス
Preparation of 1,4-dihydroxyanthraquinone by hydrolysis of 1,4-dichloroanthraquinone
Wang, Guicheng; Duan, Zhengkang; Yan, Zhixiang, Huagong Jinzhan, 2014, 33(11), 3053-3056

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Phosphorus pentachloride
リファレンス
Symmetrical and unsymmetrical o-phthalyl chlorides
Ott, Erwin, Organic Syntheses, 1931, , 88-91

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Phosgene Catalysts: Dimethylformamide Solvents: 1,2-Dichloroethane ;  rt; 3.5 h, reflux
リファレンス
A process for preparing 1,2-, 1,3-, and 1,4-benzenedicarbonyl dichloride
, China, , ,

o-Phthaloyl dichloride Raw materials

o-Phthaloyl dichloride Preparation Products

o-Phthaloyl dichloride 関連文献

o-Phthaloyl dichlorideに関する追加情報

Introduction to o-Phthaloyl dichloride (CAS No. 88-95-9)

o-Phthaloyl dichloride, with the chemical formula C₈H₂Cl₂O₄, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. This compound, identified by its CAS number 88-95-9, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. Its structural features, including two chlorine substituents on a phthaloyl group, make it a valuable reagent for introducing phthaloyl functionalities into molecules, which is crucial for the development of novel therapeutic agents.

The utility of o-Phthaloyl dichloride extends across multiple domains, with one of its primary roles being in the synthesis of amino acids and peptides. The phthaloyl group serves as an effective protecting group for amino functions, allowing for selective modifications during peptide bond formation. This property has been leveraged in the development of peptide-based drugs, where precise control over reactivity is essential. Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted the importance of o-Phthaloyl dichloride as a protecting agent, enabling high-yield and high-purity peptide preparations.

In addition to its role in peptide chemistry, o-Phthaloyl dichloride finds applications in the synthesis of heterocyclic compounds. The presence of chlorine atoms on the phthaloyl ring facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This has been particularly useful in the development of pharmaceutical intermediates, where structural diversity is key to achieving desired biological activities. For instance, researchers have utilized o-Phthaloyl dichloride to synthesize derivatives of phthalides, which have shown promise as anti-inflammatory and anticancer agents.

Recent studies have also explored the use of o-Phthaloyl dichloride in catalytic processes. The compound has been investigated as a ligand precursor in transition metal-catalyzed reactions, where its ability to coordinate with metals enhances reaction efficiency. Such findings are particularly relevant in the context of green chemistry initiatives, as they offer alternatives to traditional catalysts that may involve heavier metals or harsher conditions. The adaptability of o-Phthaloyl dichloride in catalytic systems underscores its significance as a building block in modern synthetic methodologies.

The pharmaceutical industry has been particularly keen on exploring new applications for o-Phthaloyl dichloride, given its role in constructing complex molecular frameworks. Researchers have reported its use in the synthesis of kinase inhibitors, which are critical targets for treating cancers and inflammatory diseases. The phthaloyl group's ability to mimic carboxylic acid functionalities while being removable under mild conditions makes it an attractive choice for drug design. Furthermore, recent patents have described novel derivatives of o-Phthaloyl dichloride that exhibit enhanced bioavailability and reduced toxicity, suggesting its continued relevance in medicinal chemistry.

From a synthetic chemistry perspective, o-Phthaloyl dichloride is valued for its reactivity and compatibility with a wide range of functional groups. Its ability to participate in both electrophilic and nucleophilic reactions allows chemists to construct intricate molecular architectures with precision. This has been particularly beneficial in the development of chiral compounds, where enantioselective synthesis is often required. Techniques such as asymmetric hydrogenation and resolution have been applied using modified derivatives of o-Phthaloyl dichloride, contributing to advancements in stereochemistry.

The industrial production of o-Phthaloyl dichloride (CAS No. 88-95-9) is well-established, with several manufacturers providing high-purity grades suitable for research and commercial applications. Quality control measures ensure that impurities are minimized, which is crucial for sensitive synthetic transformations. As demand for specialized intermediates grows, efforts have been made to optimize production processes to enhance yield and sustainability. These initiatives align with global trends toward more environmentally friendly chemical manufacturing practices.

The future prospects for o-Phthaloyl dichloride remain promising, with ongoing research uncovering new applications and synthetic strategies. Collaborative efforts between academia and industry are likely to drive innovation, particularly in areas such as biocatalysis and flow chemistry. By leveraging the unique properties of o-Phthaloyl dichloride, scientists can continue to develop novel compounds that address unmet medical needs. As our understanding of molecular interactions deepens, the role of this versatile intermediate is expected to expand further.

In conclusion, o-phthaloyl dichloride stands as a cornerstone compound in organic synthesis, with its CAS number 88-95-9 reflecting decades of research and industrial use. Its multifaceted applications span from peptide synthesis to catalysis and pharmaceutical development,underscoring its importance across various scientific disciplines。As new methodologies emerge,the adaptability and utilityof this compound will undoubtedly continue to be harnessed,driving advancements that benefit both researchersand society at large。

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